Ethyl 3-bromo-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEZMWZBIXYRSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Process Development
Established Synthetic Routes for Ethyl 3-bromo-2-hydroxybenzoate
The traditional synthesis of this compound is primarily achieved through two well-established routes: the esterification of a pre-brominated carboxylic acid or the regioselective bromination of an existing ester.
Esterification Reactions from Carboxylic Acid Precursors
The most common and direct route to this compound is through the esterification of its carboxylic acid precursor, 3-bromo-2-hydroxybenzoic acid. nih.govorganic-chemistry.org This reaction is a classic example of a Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters. acs.org
The process involves reacting 3-bromo-2-hydroxybenzoic acid with an excess of ethanol, which serves as both the reactant and often as the solvent. The reaction is catalyzed by a strong acid to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. mdpi.com All steps in the Fischer esterification are reversible, and the equilibrium constant is typically close to one. To drive the reaction toward the formation of the ester product, an excess of the alcohol is used, and water is often removed as it is formed. acs.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). nih.govgoogle.com Sodium hydrogen sulfate (B86663) has also been demonstrated as an effective catalyst for the esterification of salicylic (B10762653) acid, achieving high efficiency under optimized conditions. gychbjb.com
Table 1: Representative Conditions for Fischer Esterification
| Catalyst | Alcohol | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Ethanol | 80-90°C | 3-4 hours | 89% (for ethyl salicylate) | nih.govgoogle.com |
| Sulfuric acid | Ethanol | Reflux | 2 hours | - | bartleby.com |
| Sodium hydrogen sulfate | Ethanol | 75-85°C | 6 hours | 80.1-88.2% (for ethyl salicylate) | gychbjb.com |
Regioselective Bromination Strategies for Substituted Phenols
An alternative pathway involves the direct bromination of a substituted phenol (B47542), specifically ethyl 2-hydroxybenzoate, which is also known as ethyl salicylate (B1505791). wikipedia.orgnih.gov In this route, the key challenge is achieving regioselectivity—the controlled introduction of the bromine atom at the C-3 position of the benzene (B151609) ring. The hydroxyl (-OH) and the ethyl ester (-COOEt) groups direct incoming electrophiles to specific positions. The powerful activating, ortho-para directing hydroxyl group dominates, while the deactivating, meta-directing ester group has a lesser influence. wikipedia.org
Several methods have been developed for the regioselective bromination of activated aromatic rings:
Bromine with a Lewis Acid Catalyst : A notable method for achieving bromination ortho to a hydroxyl group in the presence of a carbonyl substituent involves the use of bromine in conjunction with titanium(IV) chloride (TiCl₄) in a solvent like dichloromethane. This approach leverages a six-membered ring titanium complex to direct the electrophile to the desired position. rsc.org
N-Bromosuccinimide (NBS) : NBS is a widely used and versatile reagent for electrophilic aromatic bromination, often considered a "greener" alternative to elemental bromine as it is a solid and can be easier to handle. nih.govorganic-chemistry.orgsci-hub.se The reaction can be performed in various solvents, including acetonitrile (B52724) or even under aqueous conditions with a catalyst. nih.govorganic-chemistry.org The regioselectivity of NBS can be influenced by the solvent and the presence of catalysts. For instance, using NBS in acetonitrile at elevated temperatures can achieve the desired bromination. nih.gov
Bromine in Acetic Acid : The choice of solvent can significantly control the outcome of bromination. For related compounds like aryl esters of 3-nitrosalicylic acid, conducting the reaction with bromine in acetic acid has been shown to direct the bromine to the acidic part of the molecule. ias.ac.in This suggests that similar solvent-controlled regioselectivity could be applied to ethyl salicylate.
Advanced Synthetic Approaches and Process Intensification
To overcome the limitations of traditional batch processing, such as long reaction times and challenges in scalability, advanced synthetic approaches are being explored.
Continuous Flow Reactor Systems for Optimized Yield and Efficiency
Continuous flow chemistry offers significant advantages for the synthesis of esters like this compound. In a flow reactor, reactants are continuously pumped through a heated tube or channel, where they mix and react. This technology provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, improving safety and enabling reactions to be run at higher temperatures to accelerate reaction rates. This can lead to optimized yields, reduced byproduct formation, and easier scalability by "numbering-up" (running multiple reactors in parallel).
Catalytic Pathways in Aromatic Ester Synthesis
The synthesis of aromatic esters is heavily reliant on effective catalysis. In the context of Fischer esterification, the development of robust and recyclable catalysts is a key area of research. While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in separation and can lead to equipment corrosion and acidic waste streams. google.com
Solid acid catalysts represent a promising alternative. These materials, which can include ion-exchange resins, zeolites, or metal oxides, offer several advantages:
Ease of Separation : The catalyst can be easily removed from the reaction mixture by simple filtration.
Recyclability : Solid catalysts can often be regenerated and reused for multiple reaction cycles, reducing waste and cost.
Reduced Corrosion : They are generally less corrosive than strong mineral acids.
Green Chemistry Principles in Synthetic Design
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include the choice of reagents, solvents, and catalysts.
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Fischer esterification, where the only byproduct is water, is inherently more atom-economical than multi-step syntheses.
Use of Safer Chemicals : There is a drive to replace hazardous reagents with safer alternatives. In the bromination step, using N-bromosuccinimide (NBS) instead of highly corrosive and toxic liquid bromine is a significant improvement. sci-hub.se
Safer Solvents and Auxiliaries : Efforts are made to minimize or replace hazardous organic solvents. For bromination, exploring solvents like acetonitrile over chlorinated solvents like carbon tetrachloride improves the environmental profile of the process. nih.gov Research into performing reactions in water, where possible, represents a significant green advancement. jalsnet.com
Catalysis : The use of heterogeneous, recyclable solid acid catalysts instead of homogeneous mineral acids for esterification aligns with green chemistry principles by simplifying purification and minimizing acidic waste. gychbjb.com
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-2-hydroxybenzoic acid |
| Ethanol |
| Sulfuric acid |
| p-Toluenesulfonic acid |
| Sodium hydrogen sulfate |
| Ethyl 2-hydroxybenzoate (Ethyl salicylate) |
| Titanium(IV) chloride |
| N-Bromosuccinimide (NBS) |
| Bromine |
| Acetic acid |
| Dichloromethane |
| Acetonitrile |
| Carbon tetrachloride |
| 3,5-dibromosalicylic acid |
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
Given the directing effects of the existing substituents, further electrophilic substitution is anticipated to occur at the C5 position, which is para to the strongly activating hydroxyl group and ortho to the bromine atom. The C4 and C6 positions are sterically hindered and electronically deactivated by the adjacent ester and bromo groups, respectively.
Nucleophilic aromatic substitution (NAS) reactions on the ring are less common and typically require strong electron-withdrawing groups to be present on the ring to facilitate the attack of a nucleophile. youtube.com In the case of ethyl 3-bromo-2-hydroxybenzoate, the presence of the electron-donating hydroxyl group makes the ring less susceptible to NAS. However, under specific conditions, the bromine atom could potentially be displaced by a strong nucleophile.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in this compound. It can undergo a variety of reactions, including etherification and esterification. For instance, reaction with an alkyl halide in the presence of a base will lead to the formation of the corresponding ether.
A notable transformation is the removal of the phenolic hydroxyl group. This can be achieved through a two-step process involving the formation of an aryl ether, followed by hydrogenolysis. google.com For example, the phenolic hydroxyl group can be reacted with a heterocyclic halide, such as 2-bromopyrimidine, in the presence of a base like potassium carbonate to form an ethereal intermediate. google.com Subsequent hydrogenation of this intermediate over a palladium catalyst effectively removes the ether group, replacing it with a hydrogen atom. google.com
Transformations at the Ester Functionality
The ethyl ester group of the molecule can undergo several important transformations, providing pathways to other functional derivatives.
Hydrolysis and Transesterification Reactions
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-hydroxybenzoic acid, under either acidic or basic conditions. wikipedia.orgnih.gov This reaction is a fundamental transformation in organic synthesis, allowing for further modifications at the carboxyl group.
Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. wikipedia.org This process is useful for introducing different alkyl groups into the ester functionality.
Reduction Methodologies
The ester group can be reduced to a primary alcohol. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction converts the ethyl carboxylate group to a hydroxymethyl group, yielding (3-bromo-2-hydroxyphenyl)methanol. Weaker reducing agents, such as sodium borohydride, may also be effective under certain conditions. wikipedia.org
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods.
Radical-mediated Reaction Pathways
While ionic pathways are common for many of the reactions described, radical-mediated transformations have also been explored for similar bromo-substituted aromatic compounds. For instance, radical addition reactions involving the carbon-bromine bond have been reported for compounds like ethyl 2-bromo-2,2-difluoroacetate. researchgate.net These reactions are often initiated by radical initiators or photoredox catalysis and can lead to the formation of new carbon-carbon bonds. researchgate.net Although specific studies on radical-mediated reactions of this compound are not widely documented, the principles from related systems suggest potential for such pathways under appropriate conditions.
Derivatization and Analogue Synthesis
This compound is a valuable scaffold for the synthesis of a wide array of derivatives and analogues. The presence of three distinct functional groups—the aryl bromide, the phenolic hydroxyl, and the ethyl ester—allows for selective chemical modifications to introduce new functionalities and build molecular complexity. nih.govbiosynth.com
Synthesis of Regioisomeric and Structural Analogues
The structure of this compound can be modified to produce a variety of analogues, most notably heterocyclic systems like coumarins and chromones.
Synthesis of Coumarin (B35378) and Chromone (B188151) Analogues: While this compound itself is a salicylic (B10762653) acid derivative, its structural motifs are key to building coumarin and chromone frameworks. The synthesis of these structural analogues typically starts with related precursors like substituted 2-hydroxyacetophenones or salicylaldehydes. ijrpc.comtutorsglobe.com
For example, the synthesis of 3-substituted chromones can be achieved through the condensation of a 2-hydroxyphenyl ketone with a reagent like ethyl formate. tutorsglobe.com A Vilsmeier-Haack reaction on a substituted 2-hydroxyacetophenone (B1195853) using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) can yield 3-formyl chromones, which are versatile intermediates for further derivatization. asianpubs.org
The synthesis of coumarin analogues, such as ethyl coumarin-3-carboxylate, is often accomplished via the Knoevenagel condensation of a salicylaldehyde (B1680747) with diethyl malonate in the presence of a basic catalyst like piperidine. nih.govacgpubs.org The resulting ethyl coumarin-3-carboxylate can then undergo further reactions, such as nitration or amidation, to produce a diverse library of analogues. acgpubs.org The bromo- and hydroxy-substituents on the phenyl ring of the starting material would be carried through these synthetic sequences, leading to substituted coumarin and chromone structures. For instance, a 3-bromo-salicylaldehyde could be used to generate 8-bromo-coumarin derivatives.
Synthesis of Regioisomers: The synthesis of specific regioisomers of this compound, such as moving the bromine to the C-4, C-5, or C-6 position, is typically achieved by starting with a different regioisomer of the phenol (B47542) or benzoic acid precursor, rather than by rearrangement of this compound itself. The directing effects of the hydroxyl and carboxyl groups during electrophilic bromination of the parent salicylic acid or its ester determine the initial position of the bromine atom.
Introduction of Diverse Functional Moieties via Coupling Reactions
The bromine atom at the C-3 position of this compound is a key handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions. This allows for the creation of analogues with new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-O, C-N, and C-S bonds from aryl halides. organic-chemistry.orgwikipedia.org this compound can be coupled with various alcohols, phenols, or amines under Ullmann conditions. For example, reacting it with an alcohol or phenol in the presence of a copper catalyst (like CuI) and a base (like K₂CO₃ or Cs₂CO₃) would yield the corresponding ether derivative. Similarly, coupling with primary or secondary amines would produce substituted aniline (B41778) derivatives. This reaction has been successfully applied to bromo-substituted pyridines and other aryl halides. chemspider.com
Table 1: Representative Conditions for Ullmann-type Coupling Reactions
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Citation |
|---|---|---|---|---|---|---|
| Phenols | CuI / TMEDA | Cs₂CO₃ | Dioxane | 110 | Aryl Ether | chemspider.com |
| Amines | CuI / L-proline | K₂CO₃ | DMSO | 90 | Aryl Amine | nih.gov |
| Imidazole | CuI / L-proline | --- | Ionic Liquid | 110 | N-Aryl Imidazole | wikipedia.org |
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org This reaction can be used to introduce alkyl, alkenyl, or aryl groups at the C-3 position of this compound. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the hydroxyl and ester moieties present in the substrate. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type | Citation |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | Biaryl | nih.gov |
| Alkylboronic ester | Pd(dppf)Cl₂ | --- | K₃PO₄ | Toluene/H₂O | 80-100 | Alkyl-Aryl | nih.gov |
| Vinylboronic acid | Pd(PPh₃)₄ | --- | Na₂CO₃ | DME/H₂O | 80 | Aryl-Alkenyl | wikipedia.orgorganic-chemistry.org |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would allow for the introduction of various alkenyl side chains at the C-3 position. For example, reaction with styrene (B11656) would yield a stilbene (B7821643) derivative, while reaction with an acrylate (B77674) ester would introduce a cinnamate-like moiety. The reaction has been successfully applied to various bromochromones, demonstrating its utility for related structures. researchgate.net
Table 3: Conditions for Heck Coupling of Bromo-Aromatics with Alkenes
| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Product Type | Citation |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 80-100 | Substituted Stilbene | wikipedia.orgresearchgate.net |
| Ethyl Acrylate | Pd(OAc)₂ | K₂CO₃ / Bu₄NBr | DMF | 100 | Substituted Cinnamate | researchgate.net |
| Acrylonitrile | Pd(OAc)₂ | NaOAc | DMA | 120 | Cinnamonitrile | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of Ethyl 3-bromo-2-hydroxybenzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Elucidation of Aromatic Substitution Patterns
The substitution pattern on the benzene (B151609) ring is clearly discernible from the ¹H NMR spectrum. The aromatic region of the spectrum for a trisubstituted benzene derivative like this compound typically shows complex splitting patterns. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the substituents (the bromine atom, the hydroxyl group, and the ethyl ester group). youtube.com
¹H NMR Spectroscopy: The aromatic protons of this compound are expected to appear in the range of 6.5-8.0 ppm. libretexts.org The exact chemical shifts are determined by the combined electronic influence of the bromo, hydroxyl, and ethyl carboxylate groups. The hydroxyl group is an electron-donating group, which tends to shield the ortho and para protons, shifting them to a higher field (lower ppm). youtube.com Conversely, the bromine and ethyl carboxylate groups are electron-withdrawing, deshielding the aromatic protons and shifting them to a lower field (higher ppm). The interplay of these effects, along with the specific substitution pattern, results in a unique set of chemical shifts and coupling patterns for the aromatic protons, allowing for their definitive assignment. youtube.comucl.ac.uk
¹³C NMR Spectroscopy: The carbon atoms of the benzene ring typically resonate in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.org The positions of the signals are influenced by the substituents. For instance, the carbon atom attached to the electronegative oxygen of the hydroxyl group will be shifted downfield. docbrown.info Similarly, the carbon attached to the bromine atom will also experience a downfield shift. docbrown.info The carbonyl carbon of the ester group is characteristically found at a much lower field, typically in the range of 160-180 ppm. docbrown.info The number of distinct signals in the aromatic region confirms the substitution pattern and the absence of molecular symmetry that would otherwise lead to fewer signals. libretexts.org
A representative, though not specific to this exact isomer, ¹H NMR spectrum of an ethyl bromobenzoate shows a triplet and a quartet for the ethyl group protons, and multiplets in the aromatic region. chemicalbook.com For example, in ethyl m-bromobenzoate, the aromatic protons appear as multiplets around 7.29-8.17 ppm. chemicalbook.comchemicalbook.com
Conformational Analysis in Solution
In solution, this compound can adopt various conformations due to the rotation around single bonds, particularly the C-O bond of the ester group and the C-C bond connecting the ester to the aromatic ring. NMR spectroscopy, through the analysis of nuclear Overhauser effects (NOE), can provide insights into the preferred conformation in solution. Proximity between specific protons, as revealed by NOE, can help determine the spatial arrangement of the ethyl ester group relative to the hydroxyl and bromo substituents on the benzene ring.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and studying its molecular vibrations. sapub.orgresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group will appear as a strong, sharp band around 1730-1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often give rise to strong Raman signals. For instance, the aromatic ring breathing mode is a characteristic strong band in the Raman spectrum. While the O-H and C=O stretches are also observable in the Raman spectrum, they are often weaker compared to their intensity in the FT-IR spectrum. sapub.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3400-3200 (broad) | FT-IR |
| C-H (aromatic) | Stretching | 3100-3000 | FT-IR, Raman |
| C-H (aliphatic) | Stretching | 3000-2850 | FT-IR, Raman |
| C=O (ester) | Stretching | 1730-1700 (strong) | FT-IR |
| C=C (aromatic) | Stretching | 1600-1450 | FT-IR, Raman |
| C-O (ester) | Stretching | 1300-1000 | FT-IR |
| C-Br | Stretching | 600-500 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of this compound. The presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units. massbank.eu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement if a gamma-hydrogen is available. For this compound, fragmentation of the aromatic ring and loss of the bromine atom or a carbon monoxide molecule are also possible.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular structure deduced from spectroscopic methods. nih.gov
Furthermore, X-ray diffraction reveals the supramolecular structure, which is how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weak halogen bonding involving the bromine atom, play a significant role in the crystal packing. For example, the crystal structure of the related compound, 3-bromo-2-hydroxybenzoic acid, has been determined, providing a basis for understanding the potential solid-state interactions in its ethyl ester derivative. nih.gov Similarly, the crystal structure of ethyl 3,5-dibromo-2-hydroxybenzoate (B262817) has also been reported. researchgate.net
Advanced Hyphenated Techniques in Complex Mixture Analysis
In real-world applications, this compound may be part of a complex mixture. Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are essential for its analysis in such scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile and semi-volatile compounds in a mixture and identifying them based on their mass spectra. The sample is vaporized and separated on a GC column, and the eluting components are directly introduced into the mass spectrometer. This allows for the identification and quantification of this compound even in the presence of other compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile mixtures, LC-MS is the preferred method. The components of the mixture are separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. rsc.org This technique is particularly useful for analyzing reaction mixtures or environmental samples that may contain this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular geometry of chemical compounds. For Ethyl 3-bromo-2-hydroxybenzoate, these theoretical studies provide insights into its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state properties of molecules. nih.gov DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, are a common approach to obtain a stable structure with minimum energy. nih.govresearchgate.net This optimization is crucial for analyzing the molecule's reactivity and other chemical properties. nih.gov
For similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to determine bond lengths and angles, which have shown good agreement with experimental data. nih.gov For instance, the calculated C-C bond lengths typically fall within the range of 1.3 to 1.4 Å, and C-H bond lengths are around 1.0 to 1.1 Å. nih.gov The bond angles for C-C-C are generally found to be between 119.2° and 121.4°, while C-C-H bond angles range from 117.9° to 121.7°. nih.gov These computational studies provide a foundational understanding of the molecule's structural parameters.
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. nih.govufla.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
The energies of the HOMO and LUMO are used to calculate several quantum chemical descriptors that provide further insight into the molecule's reactivity. researchgate.net These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. It is calculated as S = 1 / η.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
| Parameter | Formula |
|---|---|
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonds. researchgate.netwisc.edu It provides insights into the electronic structure and bonding within a molecule. researchgate.net A key aspect of NBO analysis is the examination of the second-order perturbation energy, E(2), which quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP map is a 3D representation of the electrostatic potential on the electron density surface of the molecule. nih.gov
Different colors on the MEP map correspond to different electrostatic potential values. Typically, red and yellow regions indicate negative electrostatic potential and are associated with electrophilic reactivity, meaning these are the sites prone to attack by electrophiles. researchgate.net Conversely, blue regions represent positive electrostatic potential and are related to nucleophilic reactivity, indicating sites susceptible to nucleophilic attack. researchgate.net Green areas generally represent regions of neutral potential. researchgate.net
In molecules similar to this compound, the most negative regions are often localized over electronegative atoms like oxygen, particularly in hydroxyl and carbonyl groups, making them the most suitable sites for electrophilic attack. nih.govresearchgate.net Positive regions are often found around hydrogen atoms, especially those attached to electronegative atoms, indicating them as possible sites for nucleophilic attack. researchgate.net
Fukui Function Analysis for Chemical Selectivity and Reactivity Profiles
Fukui function analysis is a method rooted in Density Functional Theory (DFT) that helps to predict the local reactivity and selectivity of different atomic sites within a molecule. researchgate.netresearchgate.netmdpi.com The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net
This analysis allows for the identification of sites that are most susceptible to different types of chemical attack:
Nucleophilic attack (f+(r)): Indicates the propensity of a site to accept an electron.
Electrophilic attack (f-(r)): Indicates the propensity of a site to donate an electron. mdpi.com
Radical attack (f0(r)): Describes the reactivity towards a radical species.
The condensed Fukui functions, which provide values for individual atoms, are often calculated using population analysis methods like Hirshfeld or Mulliken. researchgate.net High values of a particular Fukui function on an atom suggest that it is a more reactive site for that type of attack. mdpi.com For instance, a high f-(r) value on an atom indicates it is a likely site for an electrophilic attack. mdpi.com This analysis provides a more detailed picture of chemical reactivity than what can be inferred from MEP maps alone. researchgate.net
Conformational Analysis through Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are widely used to perform this analysis, often by calculating the potential energy surface (PES) as a function of one or more dihedral angles. nih.govdntb.gov.ua
By systematically rotating specific bonds and calculating the energy of each resulting conformation, a PES map can be generated. The minima on this surface correspond to the most stable conformers of the molecule. nih.gov These studies are often carried out using DFT methods, and can be performed in both the gas phase and in the presence of a solvent to understand how the environment affects conformational preference. nih.gov Identifying the lowest energy conformer is crucial as its geometry is typically used for subsequent quantum chemical calculations, such as those for electronic properties and reactivity. nih.govresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions (in silico)
Research on various derivatives containing bromo and hydroxyl functionalities demonstrates their potential to interact with a range of biological targets, including enzymes implicated in cancer and infectious diseases. For instance, molecular docking analyses have been performed on bromo-substituted benzodiazepine (B76468) derivatives, hydroxy-3-arylcoumarins, and ethyl 3,4,5-trihydroxybenzoate (B8703473) to elucidate their binding mechanisms.
A study on bromo epa.govnih.govbenzodiazepine derivatives explored their interactions with the 4,5-diaryl isoxazole (B147169) Hsp90 chaperone, a target in cancer therapy. The docking scores, which estimate the binding affinity, and the specific hydrogen bond interactions were calculated to identify the most promising compounds.
Similarly, in silico investigations of ethyl 3,4,5-trihydroxybenzoate (a gallic acid ester) and its derivatives have been conducted to assess their antioxidant and anti-inflammatory potential by targeting superoxide (B77818) dismutase (SOD) and cyclooxygenase-2 (COX-2). nih.gov These studies highlight the importance of hydroxyl groups in forming hydrogen bonds with key amino acid residues within the active sites of these enzymes. nih.gov
Furthermore, molecular docking has been employed to understand the antibacterial activity of hydroxy-3-arylcoumarins. These studies have identified potential binding modes within bacterial enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, suggesting mechanisms for their antimicrobial effects.
The following tables summarize findings from molecular docking studies on compounds structurally related to this compound, illustrating the types of interactions and binding affinities observed.
Table 1: Molecular Docking Results for Bromo epa.govnih.govbenzodiazepine Derivatives with 4,5-Diaryl Isoxazole Hsp90 Chaperone (Data derived from studies on related bromo-substituted compounds)
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) |
| 4-(6-bromo-5-(1,2-dibromo-2-(3,4-dihydroxyphenyl) ethyl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-yl) benzene-1,2-diol | -5.9 | Asp 54, Lys 58 |
| 3-bromo-6-bromo-5-(1,2-dibromo-2-(2,3,4-trimethoxyphenyl)ethyl)-7-(2,3,4-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H-1,4-diazepine | -5.2 | None Observed |
| 4-(6-bromo-5-(1,2-dibromo-2-(4-hydroxyphenyl)ethyl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-yl)phenol | -5.0 | Leu 48, Ser 52, Gly 108 |
Table 2: Molecular Docking Results for Ethyl 3,4,5-trihydroxybenzoate and Derivatives with SOD and COX-2 Receptors (Data derived from studies on related hydroxy-substituted ethyl esters)
| Compound | Target Receptor | Relative Binding Affinity |
| Ethyl 3,4,5-trihydroxybenzoate (GAE) | SOD, COX-2 | High |
| Gallic acid (GA) | SOD, COX-2 | Moderate |
| Pyrogallol (PG) | SOD, COX-2 | Lower |
| 4-O-methyl gallic acid (4-OMGA) | SOD, COX-2 | Lowest |
These computational findings for analogous compounds underscore the potential of molecules like this compound to engage in specific interactions with biological macromolecules. The presence of the bromine atom and the hydroxyl and ester groups suggests the possibility of a combination of hydrogen bonding and halogen bonding, which could contribute to significant binding affinities with various protein targets. However, dedicated in silico studies on this compound are necessary to confirm these hypotheses and to fully elucidate its specific ligand-target interaction profile.
Exploration of Biological Activities in Vitro Studies
Assessment of Antimicrobial Properties in Laboratory Models
In vitro evaluations are crucial for the initial screening of a compound's ability to inhibit or kill microbial pathogens. While direct studies on Ethyl 3-bromo-2-hydroxybenzoate are not extensively detailed in the provided literature, research on structurally similar compounds provides valuable insights. The process of bromination, for instance, has been shown to be an effective strategy for enhancing the antimicrobial potency of certain molecules nih.gov.
Investigations into the antibacterial effects of compounds structurally related to this compound have yielded specific findings. A study on Ethyl 3,5-dibromoorsellinate , a compound also featuring bromine atoms on a benzoate (B1203000) structure, demonstrated notable antibacterial activity. This derivative was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.
The minimum inhibitory concentration (MIC) is a key metric in these studies, representing the lowest concentration of a substance that prevents visible growth of a bacterium. For Ethyl 3,5-dibromoorsellinate, the MIC against MRSA was determined to be 4 µg/mL. In contrast, its activity against the Gram-negative bacterium Klebsiella pneumoniae was significantly lower, with an MIC value greater than 32 μg/mL nih.gov. This suggests a narrow and specific spectrum of activity, which can be advantageous as it may reduce the risk of broad-spectrum resistance and minimize disruption to the host's natural microflora nih.gov. The antibacterial activity of this dibromo-derivative was found to be 2.38 times higher than its non-brominated precursor, ethyl orsellinate, underscoring the positive impact of the structural modification nih.gov.
Table 1: In Vitro Antibacterial Activity of Ethyl 3,5-dibromoorsellinate
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |
| Klebsiella pneumoniae | >32 µg/mL |
The discovery of novel antifungal and antimycotic agents is a key priority in medical research due to the rise in resistance to commonly used drugs nih.gov. Standardized methods, such as determining the minimum fungicidal concentration (MFC), are employed to evaluate the efficacy of new compounds nih.gov. While general methodologies for testing antifungal activity are well-established, specific in vitro studies detailing the antifungal or antimycotic properties of this compound were not identified in the available research.
Anti-inflammatory Property Investigations (in vitro models)
Inflammation is a complex biological response, and in vitro models are often used for the preliminary screening of a compound's anti-inflammatory potential. These assays can include methods like the inhibition of protein denaturation and lipoxygenase activity nih.gov. Such tests help identify substances that may modulate inflammatory pathways, potentially by stabilizing cell membranes and inhibiting the release of pro-inflammatory mediators nih.gov. However, based on the available literature, specific in vitro studies investigating the anti-inflammatory properties of this compound have not been reported.
Enzyme Inhibition and Receptor Binding Studies (in vitro, non-clinical models)
Enzyme inhibition and receptor binding assays are fundamental in drug discovery to understand a compound's mechanism of action. These studies measure the interaction of a molecule with specific biological targets like enzymes or cellular receptors nih.gov. Techniques such as filtration assays and scintillation proximity assays (SPA) are commonly used to determine binding affinity, often involving a radiolabeled ligand that competes with the test compound nih.govnih.gov. While these methods are standard, specific data from enzyme inhibition or receptor binding studies for this compound is not available in the reviewed sources.
Cytotoxicity Assessments in Cell Lines (in vitro, non-clinical models)
Cytotoxicity assays are essential for evaluating the potential toxicity of a chemical compound to cells. These non-clinical, in vitro models provide an early indication of a compound's safety profile.
Direct cytotoxicity data for this compound is not specified in the literature reviewed. However, studies on the related compound Ethyl 3,5-dibromoorsellinate provide some insight. When tested on a human fibroblast cell line, Ethyl 3,5-dibromoorsellinate demonstrated low cytotoxicity. At a concentration of 50 μg/mL, it caused only an 8.42% reduction in the number of fibroblast cells compared to an untreated control sample nih.gov. This suggests that its half-maximal inhibitory concentration (IC₅₀) is well above 50 μg/mL for this cell line nih.gov. The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, was over 12.5, indicating a promising profile compared to some antibiotics like linezolid (B1675486) and doxycycline (B596269) nih.gov.
Table 2: In Vitro Cytotoxicity of Ethyl 3,5-dibromoorsellinate
| Cell Line | Concentration | % Reduction in Cell Number |
|---|---|---|
| Human Fibroblast | 50 µg/mL | 8.42% |
Structure-Activity Relationship (SAR) Studies Derived from In Vitro Data
Structure-Activity Relationship (SAR) studies are critical for understanding how a molecule's chemical structure influences its biological activity. This knowledge is instrumental in designing more potent and selective compounds.
The impact of bromination is a key theme in the SAR of related compounds. The modification of ethyl orsellinate through bromination to create Ethyl 3,5-dibromoorsellinate led to a 2.38-fold enhancement in antibacterial activity against MRSA nih.gov. This finding highlights that the addition of bromine atoms can be a successful strategy for increasing the potency of this class of compounds nih.gov.
In contrast, for a different and more complex molecule, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate , SAR studies revealed that the 6-bromo substituent was not essential for its binding to antiapoptotic Bcl-2 proteins nih.gov. This illustrates that the influence of a bromine atom is highly dependent on the specific molecular scaffold and the biological target .
Mechanistic Insights into Observed Biological Effects at the Cellular and Molecular Level
While direct and extensive research into the specific cellular and molecular mechanisms of action for this compound is not widely documented in publicly available literature, insights can be drawn from the study of structurally related compounds, such as other halogenated and hydroxylated benzoic acid derivatives. The biological effects of these molecules are often attributed to their ability to interact with key cellular components and pathways.
The general structure of a substituted hydroxybenzoate allows for several types of molecular interactions that can underpin its biological activity. The presence of a bromine atom, a hydroxyl group, and an ethyl ester moiety on a benzene (B151609) ring suggests potential for interference with various biological systems. For instance, the bromine atom and hydroxyl group can participate in hydrogen and halogen bonding with macromolecules like proteins, potentially altering their conformation and function.
One of the key hypothesized mechanisms for related brominated hydroxybenzoates is enzyme inhibition. These compounds may bind to the active sites of enzymes, blocking their catalytic activity. This is a common mechanism for many therapeutic agents. For example, studies on other brominated phenolic compounds have demonstrated their capacity to act as mechanism-based inhibitors for specific enzymes, such as dopamine (B1211576) beta-hydroxylase. nih.gov
In the context of anti-inflammatory activity, which is a known property of many salicylate (B1505791) derivatives, the mechanism often involves the modulation of inflammatory signaling pathways. A study on a structurally similar compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, revealed that it exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was linked to the downregulation of the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov The NF-κB pathway is a critical regulator of the expression of genes involved in inflammation, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It is plausible that this compound could operate through similar mechanisms.
Furthermore, benzoic acid and its esters, known as parabens, are widely recognized for their antimicrobial properties. nih.govamericanpharmaceuticalreview.com The antimicrobial mechanism of benzoic acid involves its absorption into the microbial cell. wikipedia.org If the internal pH of the cell drops to 5 or lower, the anaerobic fermentation of glucose through the enzyme phosphofructokinase is significantly inhibited. wikipedia.org The efficacy of benzoic acid derivatives is therefore dependent on the pH of the surrounding medium. wikipedia.org The antimicrobial activity of parabens, which are esters of p-hydroxybenzoic acid, generally increases with the length of the alkyl chain, suggesting that the ethyl group in this compound could contribute to its antimicrobial potential by facilitating its passage through microbial cell membranes. americanpharmaceuticalreview.com
The following table summarizes the potential molecular mechanisms of this compound based on findings from related compounds.
| Potential Molecular Target/Pathway | Observed Effect | Experimental Model/Related Compound | Potential Consequence | Citation |
| Enzymes (General) | Inhibition of catalytic activity | General principle for brominated hydroxybenzoates | Disruption of cellular metabolic and signaling processes | |
| Mitogen-Activated Protein Kinases (MAPKs) | Suppression of phosphorylation | Lipopolysaccharide-activated primary microglial cells (related compound) | Reduction of inflammatory response | nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of p65 nuclear translocation | Lipopolysaccharide-activated primary microglial cells (related compound) | Decreased expression of pro-inflammatory genes (iNOS, COX-2, IL-1β, IL-6, TNF-α) | nih.gov |
| Microbial Cell Metabolism | Inhibition of phosphofructokinase | General mechanism for Benzoic Acid | Inhibition of microbial growth | wikipedia.org |
Applications in Advanced Materials and Chemical Synthesis
Utility as a Synthon for Heterocyclic Compounds
Ethyl 3-bromo-2-hydroxybenzoate serves as a valuable synthon, or building block, for the synthesis of various heterocyclic compounds, particularly benzofurans and chromones. These structural motifs are present in numerous biologically active natural products and synthetic materials. lbp.world
Benzofuran (B130515) Synthesis:
The synthesis of benzofuran derivatives often involves the reaction of substituted phenols with various reagents. lbp.worldorganic-chemistry.org For instance, the reaction of salicylaldehydes with ethyl diazoacetate provides a direct route to 3-ethoxycarbonylbenzofurans. organic-chemistry.orgorgsyn.org Another common method involves the reaction of salicylaldehyde (B1680747) with ethyl bromoacetate. researchgate.net The versatility of these methods allows for the preparation of a diverse range of substituted benzofurans, which are important intermediates for novel heterocyclic compounds. lbp.world
Several catalytic systems have been developed to facilitate benzofuran synthesis. nih.gov For example, copper-catalyzed and palladium-catalyzed reactions are frequently employed. nih.gov A combination of both palladium and copper catalysts can be used in Sonogashira coupling reactions between iodophenols and terminal alkynes, leading to the formation of benzofuran derivatives through intramolecular cyclization. nih.gov
Chromone (B188151) Synthesis:
Chromones, or 1-benzopyran-4-ones, are another class of heterocyclic compounds for which this compound can be a precursor. The synthesis of chromones can be achieved under either acidic or basic conditions. ijrpc.com A common approach involves the intramolecular condensation of precursor molecules, which can be obtained through a Baker–Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com The synthesis of 3-hydroxy chromones has been accomplished through an efficient oxidative cyclization mediated by lipase. researchgate.netresearchgate.net
The following table summarizes some of the heterocyclic compounds synthesized using this compound or related starting materials.
| Heterocyclic Compound | Synthetic Method | Catalyst/Reagent | Reference |
| Benzofurans | Reaction of salicylaldehydes with ethyl diazoacetate | - | organic-chemistry.orgorgsyn.org |
| Benzofurans | Reaction of salicylaldehyde with ethyl bromoacetate | - | researchgate.net |
| Benzofurans | Sonogashira coupling of iodophenols and terminal alkynes | Palladium and Copper | nih.gov |
| Chromones | Intramolecular condensation | Acid or Base | ijrpc.com |
| 3-Hydroxy Chromones | Oxidative cyclization | Lipase | researchgate.netresearchgate.net |
Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds (excluding clinical trials)
The structural framework of this compound is a key feature in the synthesis of various pharmaceutical intermediates and lead compounds. Its utility stems from the ability to introduce bromine and hydroxyl groups onto a benzoic acid scaffold, which can then be further modified to create complex molecules with potential therapeutic applications. wikipedia.org
The chromone ring system, which can be synthesized from precursors related to this compound, is considered a "privileged structure" in drug discovery. ijrpc.com This is due to its presence in a wide variety of pharmacologically active compounds, including those with anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. ijrpc.com
For example, the synthesis of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, a complex heterocyclic compound, utilizes intermediates that can be derived from substituted hydroxybenzoic acids. google.com Similarly, the synthesis of novel 5-bromobenzofuran-based heterocycles with potential biological activity has been reported. sciepub.com
The following table highlights some examples of pharmaceutical intermediates and lead compounds synthesized using this compound or its derivatives.
| Compound Class | Synthetic Application | Reference |
| Chromone derivatives | Scaffolds for bioactive compounds | ijrpc.com |
| Imidazopyridine derivatives | Synthesis of complex heterocyclic compounds | google.com |
| Benzofuran derivatives | Synthesis of biologically active heterocycles | sciepub.com |
| Thiazole derivatives | Synthesis of bioactive benzohydrazides | nih.gov |
Application in Agrochemical Development (as a synthetic intermediate)
This compound and its derivatives also find application as synthetic intermediates in the development of new agrochemicals. The presence of the bromo- and hydroxy-substituted benzene (B151609) ring allows for the construction of molecules with potential herbicidal, fungicidal, or insecticidal properties.
Integration into Polymer and Materials Science (e.g., as a monomer or modifying agent)
While direct applications of this compound as a monomer in polymerization are not extensively documented in the provided search results, the benzofuran nucleus, which can be synthesized from this compound, is known to be incorporated into various polymers. researchgate.net These include polyamides, polyarylates, polybenzimidazoles, and polyesters. researchgate.net The incorporation of the benzofuran moiety can impart desirable properties to the resulting polymers.
Furthermore, benzofuran derivatives containing a thiophene (B33073) ring are crucial in the development of highly efficient organic photovoltaics and are used in the construction of field-effect transistors and other photoelectronic devices. nih.gov
Catalytic Applications and Ligand Design in Organometallic Chemistry
The salicylaldehyde moiety, which is structurally related to this compound, is a common precursor for the synthesis of Schiff base ligands. nih.gov These ligands are widely used in metal coordination chemistry. Schiff base complexes derived from 3-bromo-2-hydroxybenzaldehyde (B158676) have been reported for several metals, including titanium, zinc, and chromium. nih.gov These metal complexes can have applications in catalysis and materials science.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of halogenated salicylates often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic methodologies.
Green Bromination Techniques: The use of eco-friendly brominating agents is a key area of interest. Researchers are exploring alternatives to liquid bromine, such as reagents prepared from the alkaline intermediate of conventional bromine recovery processes. rsc.org These reagents can generate hypobromous acid (HOBr) in situ, which acts as the reactive species for aromatic bromination under ambient conditions, often without the need for a catalyst. rsc.org Another approach involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst, which can offer greater selectivity and milder reaction conditions.
Catalytic Esterification: The esterification of the parent acid, 3-bromo-2-hydroxybenzoic acid, is another critical step. The use of solid acid catalysts, such as modified metal oxides, presents a green alternative to traditional mineral acids like sulfuric acid. google.com These solid catalysts are often reusable, reduce corrosion issues, and simplify product purification. google.com Brønsted acidic ionic liquids have also been shown to be effective and recyclable catalysts for the synthesis of salicylates, with high yields reported. researchgate.net
A comparative overview of potential sustainable synthetic strategies is presented in Table 1.
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |
| Bromination | Liquid Bromine | In situ generation of HOBr from bromide/bromate mixtures rsc.org | Avoids handling of hazardous liquid bromine, high atom efficiency. rsc.org |
| Esterification | Sulfuric Acid Catalysis | Solid acid catalysts (e.g., modified zirconia) google.com | Reusability, reduced corrosion, easier work-up. google.com |
| Esterification | Mineral Acid Catalysis | Brønsted acidic ionic liquids researchgate.net | Recyclable, high yields, environmentally benign. researchgate.net |
Advanced Mechanistic Elucidation Using Real-time Spectroscopic Techniques
A thorough understanding of reaction mechanisms is paramount for process optimization and control. The application of real-time spectroscopic techniques offers a powerful tool for probing the intricate details of the synthesis of ethyl 3-bromo-2-hydroxybenzoate.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FT-IR) spectroscopy, for instance, has been successfully employed to monitor the esterification of salicylic (B10762653) acid to form aspirin (B1665792) in real-time. spectroscopyonline.comresearchgate.net This technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction. spectroscopyonline.comresearchgate.net By analyzing the spectral data, researchers can gain insights into reaction kinetics, identify transient species, and determine the optimal reaction endpoint. spectroscopyonline.com The application of similar real-time monitoring to the synthesis of this compound would provide invaluable data for scaling up production and ensuring consistent product quality.
| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |
| ATR-FT-IR | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.comresearchgate.net | Optimization of reaction conditions (temperature, catalyst loading), determination of reaction kinetics, process control. spectroscopyonline.comresearchgate.net |
| NMR Spectroscopy | Structural elucidation of intermediates, kinetic analysis. | Identification of isomeric byproducts, understanding reaction pathways. |
| Mass Spectrometry | Detection of short-lived intermediates. researchgate.net | Unraveling complex reaction mechanisms, particularly in catalyzed reactions. researchgate.net |
Rational Design of Derivatives with Tuned Physicochemical and Biological Properties based on Computational Modeling
The structural features of this compound make it an excellent scaffold for the rational design of new molecules with tailored properties. Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, will play a pivotal role in this endeavor.
QSAR models can be developed to correlate the structural features of a series of related compounds with their physicochemical properties or biological activities. nih.gov For instance, by systematically modifying the substituents on the aromatic ring of this compound and calculating various molecular descriptors, it would be possible to predict properties such as solubility, lipophilicity, and potential biological activities. nih.govblogspot.com This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery of new functional molecules. nih.gov
The synthesis of derivatives of salicylic acid has been shown to lead to compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. birmingham.ac.uknih.gov Computational modeling can guide the synthesis of novel derivatives of this compound with enhanced or entirely new functionalities.
| Computational Approach | Objective | Potential Application for Derivatives |
| QSAR | Predict biological activity based on chemical structure. nih.gov | Design of new antimicrobial or anti-inflammatory agents. birmingham.ac.uknih.gov |
| Molecular Docking | Simulate the interaction of a molecule with a biological target. researchgate.net | Identification of potential protein targets for therapeutic intervention. researchgate.net |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Prediction of spectroscopic properties and reaction mechanisms. |
Exploration of Photo-induced and Electro-chemical Reactions
Emerging synthetic paradigms such as photochemistry and electrochemistry offer unique opportunities for the functionalization of this compound. These methods can often be performed under mild conditions and can lead to novel transformations that are not accessible through traditional thermal methods.
Photochemical Reactions: The bromine atom on the aromatic ring makes this compound a candidate for photo-induced reactions. Halogenated aromatic compounds are known to undergo photochemical reactions, such as dehalogenation or the formation of aryl radicals, upon exposure to UV light. nih.govresearchgate.net These reactive intermediates can then be trapped with various reagents to generate a diverse range of derivatives. The use of photons as a "traceless reagent" is a key principle of green chemistry, as it avoids the generation of waste from consumed reagents. rsc.org
Electrochemical Reactions: Electrochemical methods provide a powerful and controllable means of generating reactive species. The electrochemical reduction of aryl halides can generate aryl radicals, which can then participate in a variety of bond-forming reactions. researchgate.net Conversely, electrochemical oxidation can be used to functionalize aromatic rings. acs.org The precise control over the electrode potential allows for a high degree of selectivity in these transformations. acs.org The application of electrochemical methods to this compound could enable its efficient and selective functionalization at various positions on the molecule.
Potential for Application in Niche Chemical Technologies and Specialized Material Development
The unique combination of functional groups in this compound suggests its potential for use in the development of advanced materials and niche technologies.
Polymer and Materials Science: Salicylic acid and its derivatives have been used as monomers in the synthesis of polymeric ligands and other functional polymers. acs.org The presence of the hydroxyl and carboxylic ester groups in this compound allows for its incorporation into polyester (B1180765) chains, while the bromine atom provides a site for further post-polymerization modification. This could lead to the development of new polymers with tailored properties, such as flame retardancy, altered refractive index, or specific binding capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
